molecular formula C12H8I2OS B3055438 Bis(4-iodophenyl) sulfoxide CAS No. 647829-43-4

Bis(4-iodophenyl) sulfoxide

Cat. No.: B3055438
CAS No.: 647829-43-4
M. Wt: 454.07 g/mol
InChI Key: BVNAGZDWGFKCKW-UHFFFAOYSA-N
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Description

Bis(4-iodophenyl) sulfoxide is an organic compound with the chemical formula C₁₂H₈I₂OS It is characterized by the presence of two iodine atoms attached to phenyl rings, which are connected through a sulfoxide group

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(4-iodophenyl) sulfoxide can be synthesized through several methods. One common approach involves the oxidation of bis(4-iodophenyl) sulfide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The reaction conditions must be carefully controlled to ensure the selective formation of the sulfoxide without over-oxidation to the sulfone .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Bis(4-iodophenyl) sulfoxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(4-iodophenyl) sulfoxide has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of bis(4-iodophenyl) sulfoxide involves its ability to undergo various chemical transformations. The sulfoxide group can participate in redox reactions, while the iodine atoms can be involved in substitution reactions. These properties make it a versatile compound in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and the chemical environment in which it is used .

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-methoxyphenyl) sulfoxide
  • Bis(4-fluorophenyl) sulfoxide
  • Bis(2-ethylhexyl) sulfoxide
  • Bis(4-nitrophenyl) sulfoxide

Uniqueness

Bis(4-iodophenyl) sulfoxide is unique due to the presence of iodine atoms, which impart distinct reactivity compared to other sulfoxides. The iodine atoms make it a valuable intermediate for further functionalization through substitution reactions, providing access to a wide range of derivatives .

Properties

IUPAC Name

1-iodo-4-(4-iodophenyl)sulfinylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8I2OS/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNAGZDWGFKCKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)C2=CC=C(C=C2)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8I2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624930
Record name 1,1'-Sulfinylbis(4-iodobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

647829-43-4
Record name 1,1'-Sulfinylbis(4-iodobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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